2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol
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Overview
Description
2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a pyrazolyl group, and a phenol group with a methylbutenyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the phenol group with the methylbutenyl ether substituent. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution of the methoxy group can produce a variety of substituted phenols.
Scientific Research Applications
2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and pyrazolyl group play crucial roles in binding to these targets, while the phenol group with the methylbutenyl ether substituent can modulate the compound’s overall activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-hydroxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol
- 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)aniline
Uniqueness
Compared to similar compounds, 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]-5-(3-methylbut-2-enoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)10-11-26-15-8-9-17(19(24)12-15)21-18(13-22-23-21)16-6-4-5-7-20(16)25-3/h4-10,12-13,24H,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJPKABFNQYMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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